molecular formula C18H19N3O3 B2972573 N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide CAS No. 1101206-09-0

N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

Cat. No. B2972573
CAS RN: 1101206-09-0
M. Wt: 325.368
InChI Key: MWAFUXWMTLUCGN-UHFFFAOYSA-N
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Description

“N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a nitrogen-containing heterocycle, attached to two carboxamide groups and a methoxyphenyl group. These functional groups could potentially give the compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline ring, carboxamide groups, and methoxyphenyl group would all contribute to the overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxamide groups could potentially undergo hydrolysis, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthetic Methodologies and Characterization

Studies have demonstrated efficient synthetic routes and characterization of compounds structurally related to N1-(2-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide. For instance, the synthesis of 1-Methoxy-2-methyl-3-aryl-2H-isoindoles from 3-aryl-isoindoline-1-ones involves a four-step process utilizing the ambivalent reactivity of the cyclic carbonamide group, leading to the generation, characterization, and isolation of these compounds (Clemens & Kreher, 1993). This method emphasizes the regiospecific methylation and chemoselective deprotonation critical for synthesizing isoindole derivatives.

Application in Medicinal Chemistry

Research into the medicinal applications of compounds related to this compound has focused on their potential as pharmacological agents. One study explored methoxy and fluorine analogs of N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302) for their binding affinity to the CB1 cannabinoid receptor, aiming to develop tracers for positron emission tomography (PET) ligands (Tobiishi et al., 2007). These efforts are directed towards medical imaging applications and understanding the cerebral cannabinoid system.

Chemical Properties and Reactivity

The investigation of the chemical properties and reactivity of isoindoline derivatives, such as the study on internuclear cyclisation of 2-methylisoindoline-1-spirocyclohexa-2′,5′-diene-3,4′-dione, provides insight into the complex reactions these compounds can undergo (Collington, Hey, & Rees, 1968). This research contributes to a deeper understanding of the synthetic versatility and potential applications of isoindoline-based compounds in creating novel chemical entities.

Mechanism of Action

If this compound has biological activity, the mechanism of action would depend on its structure and the target it interacts with. For example, compounds with similar structures have been found to interact with α1A/α1D-adrenoceptors and 5-HT1A receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it shows promising activity in initial studies, it could be further optimized and studied for potential use in various fields .

properties

IUPAC Name

1-N-(2-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(22)15-11-12-7-3-5-9-14(12)21(15)18(23)20-13-8-4-6-10-16(13)24-2/h3-10,15H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAFUXWMTLUCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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